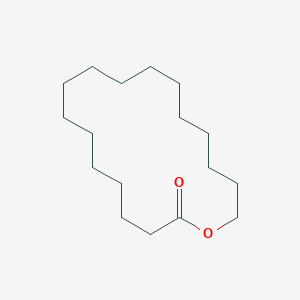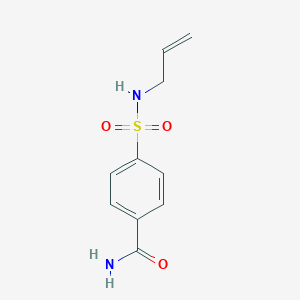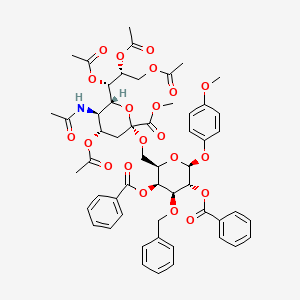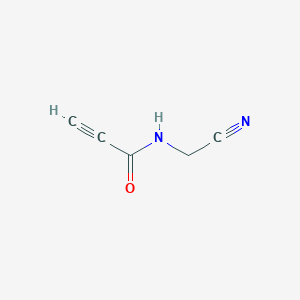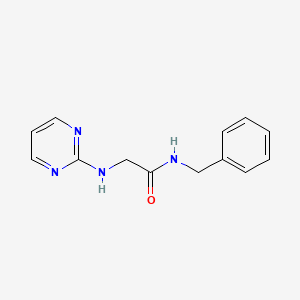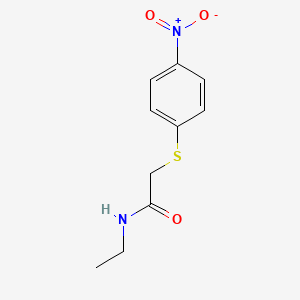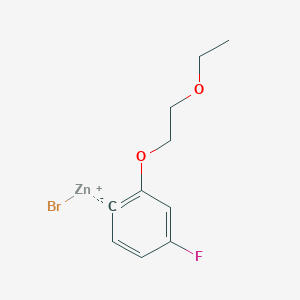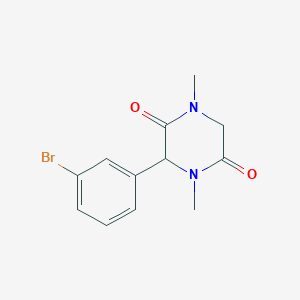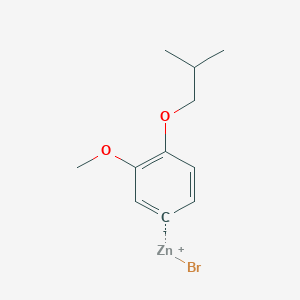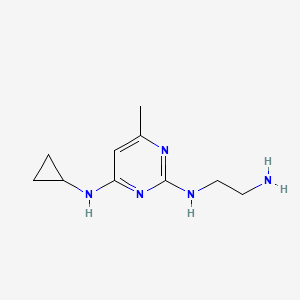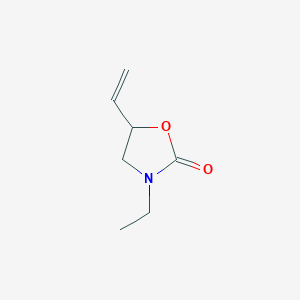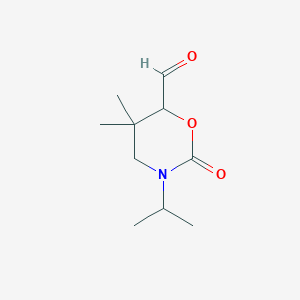
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is an organic compound with a complex structure that includes an oxazinane ring, an isopropyl group, and a carbaldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with a suitable aldehyde under acidic conditions to form the oxazinane ring. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxazinane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carboxylic acid.
Reduction: 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-methanol.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-5,5-dimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes it a useful tool in biochemical studies to investigate protein function and interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Isopropyl-5,5-dimethyl-1,3-dioxane: Similar in structure but lacks the aldehyde group.
N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl): Contains a different heterocyclic ring system.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-oxo-3-propan-2-yl-1,3-oxazinane-6-carbaldehyde |
InChI |
InChI=1S/C10H17NO3/c1-7(2)11-6-10(3,4)8(5-12)14-9(11)13/h5,7-8H,6H2,1-4H3 |
Clave InChI |
WNOKWXAEGQRVCM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CC(C(OC1=O)C=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


